1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

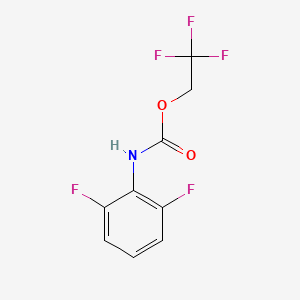

1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate: is a fluorinated organic compound with the chemical formula C10H5F13O2 . It belongs to the class of perfluoroalkyl compounds, characterized by fully fluorinated carbon chains. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

Direct Fluorination Method: This involves the fluorination of an appropriate precursor compound using elemental fluorine or a fluorinating agent. For example, can be synthesized by reacting with in the presence of a base.

Precursor: Isopropyl carbonate (CHOCOCH(CH))

Fluorinating Agent: Perfluorohexyl iodide (CF(CF)CHCHI)

Base: Typically a strong base like potassium carbonate (KCO) or sodium hydride (NaH)

Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

Reactivity:

Oxidation: The compound is resistant to oxidation due to its fully fluorinated structure.

Substitution: It can undergo nucleophilic substitution reactions, replacing the isopropyl group with other functional groups.

Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

Nucleophilic Substitution: Alkoxide bases (e.g., NaOMe, NaOEt) in polar aprotic solvents (e.g., THF, DMF).

Reduction: Hydrogenation using a metal catalyst (e.g., Pd/C, Raney nickel).

- Nucleophilic substitution: 1H,1H,2H,2H-Perfluorohexyl alcohol (after hydrolysis).

Scientific Research Applications

Surface Modification: Used to create superhydrophobic surfaces due to its low surface energy.

Biomedical Imaging: As a contrast agent in MRI due to its fluorine content.

Materials Science: Incorporation into polymers for improved chemical resistance.

Mechanism of Action

The compound’s effects are context-dependent:

Surface Properties: Its low surface energy repels water and other polar substances.

MRI Contrast: The fluorine atoms enhance imaging due to their unique nuclear properties.

Comparison with Similar Compounds

1H,1H,2H,2H-Perfluorohexyl iodide: A related compound used in surface modification.

1H,1H,2H,2H-Perfluorooctyl methacrylate: Used in polymer synthesis

Properties

Molecular Formula |

C10H11F9O3 |

|---|---|

Molecular Weight |

350.18 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexyl propan-2-yl carbonate |

InChI |

InChI=1S/C10H11F9O3/c1-5(2)22-6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h5H,3-4H2,1-2H3 |

InChI Key |

UHJXUCDQEJDMGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)

![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)

amine](/img/structure/B12089944.png)

![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B12089959.png)